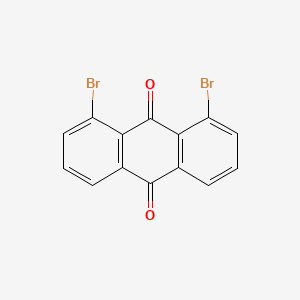

1,8-Dibromoanthraquinone

概要

説明

1,8-Dibromoanthraquinone is a type of anthraquinone, which is a class of compounds obtained from natural sources and common in different organisms such as bacteria, fungi, plants, and some animals . It is used in various chemical reactions to produce a range of anthraquinone derivatives.

Synthesis Analysis

The synthesis of 1,8-Dibromoanthraquinone and related compounds involves various chemical reactions. For instance, ethynylene-bridged ferrocene-anthraquinone alternating oligomers were synthesized by a reaction of 1,1′-bis(trimethylstannylethynyl)ferrocene with 1,8-dibromoanthraquinone in the presence of a Pd(0) catalyst .Molecular Structure Analysis

The molecular formula of 1,8-Dibromoanthraquinone is C14H6Br2O2 . It contains 26 bonds in total, including 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones .Chemical Reactions Analysis

Anthraquinones, including 1,8-Dibromoanthraquinone, are involved in various chemical reactions. They can be transformed into each other, and their metabolic pathways include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .Physical And Chemical Properties Analysis

The molecular weight of 1,8-Dibromoanthraquinone is 366.00 g/mol . It has a complexity of 350 and a topological polar surface area of 34.1 Ų . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Chemical Analysis and Toxicological Evaluation

1,8-Dibromoanthraquinone, a member of anthraquinone-derived vat dyes, has been extensively studied in toxicology and carcinogenesis. These studies are crucial in understanding the toxicological profile of such compounds, particularly in predicting carcinogenicity in other chemicals of this class. In-depth toxicological evaluations were performed, involving exposure studies in rats and mice, and comprehensive analysis of chemical-related lesions in vital organs (National Toxicology Program, 1996).

Interaction with Biological Molecules

Research on the interaction of anthraquinone derivatives, including 1,8-Dibromoanthraquinone, with biological molecules such as human serum albumin and DNA, has been conducted. These studies provide insights into the binding and oxidation behavior of such compounds, which is relevant for understanding their biological activities and stability in human systems (Sa E Melo et al., 1983; Melo et al., 1985).

Excited State Dynamics

The excited state dynamics of 1,8-Dibromoanthraquinone have been observed through picosecond laser photolysis. These studies reveal the absorption behavior of the compound and contribute to a deeper understanding of its photophysical properties. Such research is significant in the fields of photochemistry and material sciences (Hamanoue et al., 1991; Hamanoue & Nakayama, 1992).

Biosorption Characteristics

The biosorption characteristics of 1,8-Dibromoanthraquinone onto nonviable Aspergillus oryzae biomass have been studied, providing valuable insights into environmental applications, particularly for the removal of such compounds from aqueous solutions. This research is crucial in developing effective methods for environmental remediation and pollution control (Zhang et al., 2015).

Synthesis of Dyes and Drugs

1,8-Dibromoanthraquinone is also a key intermediate in the synthesis of dyes and potentially in the pharmaceutical industry. Studies have been conducted on the synthesis of various dyestuffs from similar compounds, underscoring the chemical's importance in industrial applications (Kraska & Blus, 1987; Malik et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1,8-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFCTRBXWWHIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398496 | |

| Record name | 1,8-dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dibromoanthraquinone | |

CAS RN |

38313-16-5 | |

| Record name | 1,8-dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)